molecular formula C15H12O5 B1260815 Xylariaquinone A

Xylariaquinone A

Cat. No.: B1260815
M. Wt: 272.25 g/mol
InChI Key: PELMMCMFWVEXMP-UHFFFAOYSA-N
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Description

Xylariaquinone A is a bioactive benzoquinone derivative first isolated from the endophytic fungus Xylaria feejeensis MU18, which was obtained from the Thai medicinal plant Eryngium foetidum Linn. . It belongs to a class of fungal secondary metabolites with demonstrated antimalarial and antifungal activities . Structurally, it is characterized by a hydroxylated quinone core, a feature shared with other natural products like embelin and monocerin derivatives .

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

7-hydroxy-8-methoxy-3,6-dimethyldibenzofuran-1,4-dione

InChI

InChI=1S/C15H12O5/c1-6-4-9(16)11-8-5-10(19-3)13(18)7(2)14(8)20-15(11)12(6)17/h4-5,18H,1-3H3

InChI Key

PELMMCMFWVEXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)OC3=C(C(=C(C=C23)OC)O)C

Synonyms

xylariaquinone A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antimalarial Activity

Xylariaquinone A exhibits in vitro antimalarial activity against the chloroquine-resistant Plasmodium falciparum K1 strain, with an IC50 value of 6.68 µM . However, its potency is moderate compared to related compounds:

Compound Source Fungus IC50 (µM) Cytotoxicity (Vero Cells, IC50) Reference ID
Xylariaquinone A Xylaria sp. 6.68 >184 µM
2-Chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione Xylaria sp. 1.84 1.35 µM
Monocerin Exserohilum rostratum 0.68 Not reported
11-Hydroxymonocerin Exserohilum rostratum 7.70 Not reported
Dihydroartemisinin (control) Synthetic 0.0033 N/A

Key Findings :

  • The structurally simpler benzoquinone 2-chloro-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione (isolated from the same Xylaria sp.) is 3.6-fold more potent than xylariaquinone A against P. falciparum but exhibits higher cytotoxicity .
  • Xylariaquinone A’s lower cytotoxicity (>184 µM) suggests a better therapeutic window compared to its analog .
  • Monocerin, a dihydroisocoumarin derivative, shows superior antimalarial activity (IC50 0.68 µM), though its source fungus and biosynthetic pathway differ significantly .

Structural and Functional Analogues

Hydroxylated Quinones
  • Embelin: A 2,5-dihydroxy-3-undecyl-1,4-benzoquinone from Embelia ribes, exhibits angiotensin-converting enzyme (ACE) inhibition but lacks notable antimalarial activity .
  • Xylariaquinone A vs. Embelin: While both share a quinone core, embelin’s long alkyl chain may confer distinct bioactivities (e.g., diuretic effects) . Xylariaquinone A’s methoxy and chlorine substituents likely enhance its antimalarial specificity .
Antifungal Compounds

Comparatively:

  • Phomoxanthones A and B: Isolated from Phomopsis sp., these xanthone dimers show potent antimalarial activity but are structurally unrelated to quinones .
  • Scopararanes A/B: These diterpenoids, co-discovered with xylariaquinone A, exhibit undefined bioactivities, highlighting the chemical diversity of Xylaria metabolites .

Therapeutic Potential and Limitations

While xylariaquinone A’s antimalarial activity is modest compared to clinical standards like dihydroartemisinin, its low cytotoxicity and structural novelty make it a promising lead for derivatization . Challenges include optimizing potency through synthetic modification and elucidating its mechanism of action, which remains uncharacterized.

Q & A

Q. How is Xylariaquinone A structurally characterized, and what analytical techniques are essential for its identification?

Xylariaquinone A is characterized using a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is critical for elucidating its quinone scaffold and substituent positions, while High-Resolution Mass Spectrometry (HR-MS) confirms its molecular formula. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is used to assess purity, particularly when isolating the compound from fungal extracts. Researchers should cross-validate results with literature data and ensure reproducibility by adhering to standardized protocols for solvent systems and instrumentation calibration .

Q. What are the primary natural sources of Xylariaquinone A, and how can researchers optimize its extraction?

Xylariaquinone A is predominantly isolated from endophytic fungi of the genus Xylaria. Extraction protocols typically involve solvent partitioning (e.g., ethyl acetate or methanol) followed by column chromatography (silica gel or Sephadex LH-20). To optimize yield, researchers should conduct polarity-guided fractionation and employ bioassay-guided isolation if targeting specific bioactivities. Variability in fungal strains and growth conditions necessitates metabolomic profiling (e.g., LC-MS/MS) to confirm compound presence before large-scale extraction .

Q. What preliminary bioassays are recommended to evaluate Xylariaquinone A’s biological activity?

Initial screening should include cytotoxicity assays (e.g., MTT or SRB against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC50/EC50 values) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for comparative analysis. Researchers must account for solvent interference by including vehicle controls and validate results with at least three biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Xylariaquinone A across studies?

Discrepancies in bioactivity data often arise from differences in assay conditions (e.g., cell line viability thresholds, incubation times) or compound purity. To address this, researchers should:

  • Standardize experimental protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Verify compound identity and purity via orthogonal methods (e.g., HPLC-DAD coupled with NMR).
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, pH variations) .

Q. What strategies are effective for synthesizing Xylariaquinone A derivatives to enhance its pharmacological profile?

Semi-synthetic modification of Xylariaquinone A’s quinone core can be achieved through regioselective functionalization (e.g., hydroxylation or alkylation). Computational docking studies (AutoDock Vina, Schrödinger Suite) should guide rational design by predicting binding affinities to target proteins (e.g., topoisomerase II). Researchers must validate synthetic pathways using reaction optimization (DoE methodology) and characterize derivatives via X-ray crystallography or NOESY to confirm stereochemistry .

Q. How can researchers design robust in vivo studies to assess Xylariaquinone A’s therapeutic potential?

Preclinical studies require careful selection of animal models (e.g., xenograft mice for anticancer activity) and pharmacokinetic profiling (plasma half-life, bioavailability). Dose-ranging studies should follow OECD guidelines to establish NOAEL (No Observed Adverse Effect Level). Incorporate biomarkers (e.g., cytokine levels for anti-inflammatory activity) and use blinded randomization to minimize bias. Data should be analyzed using mixed-effects models to account for inter-individual variability .

Q. What computational tools are recommended for studying Xylariaquinone A’s mechanism of action at the molecular level?

Molecular dynamics simulations (GROMACS, AMBER) can elucidate interactions with target proteins, while QSAR (Quantitative Structure-Activity Relationship) models predict bioactivity trends across derivatives. Density Functional Theory (DFT) calculations (Gaussian 09) assess redox properties linked to its quinone moiety. Researchers should validate in silico findings with in vitro binding assays (e.g., SPR or ITC) and publish raw simulation trajectories in repositories like Zenodo for reproducibility .

Methodological and Data Analysis Considerations

Q. How should researchers address challenges in reproducing Xylariaquinone A isolation protocols from fungal sources?

Reproducibility issues often stem from fungal genetic variability or environmental factors. Mitigation strategies include:

  • Depositing fungal strains in culture collections (e.g., ATCC) with growth condition metadata.
  • Documenting extraction parameters (e.g., solvent ratios, temperature) in detail.
  • Sharing raw chromatographic data (HPLC/UPLC traces) in supplementary materials .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Xylariaquinone A in heterogeneous cell populations?

Non-linear regression (GraphPad Prism) is standard for IC50 determination. For heterogeneous responses (e.g., bimodal cytotoxicity), cluster analysis (k-means) or Bayesian hierarchical models (Stan) can identify subpopulations. Researchers should report effect sizes with 95% confidence intervals and use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can systematic reviews be structured to synthesize fragmented data on Xylariaquinone A’s ecological roles?

Adopt PRISMA guidelines to screen literature across databases (PubMed, Web of Science). Use PICO framework (Population: fungal strains; Intervention: Xylariaquinone A production; Comparison: non-producing strains; Outcome: ecological impact) to define inclusion criteria. Risk-of-bias assessment (ROBIS tool) and GRADE criteria ensure evidence quality. Data synthesis should highlight knowledge gaps (e.g., soil microbiome interactions) for future studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xylariaquinone A
Reactant of Route 2
Xylariaquinone A

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